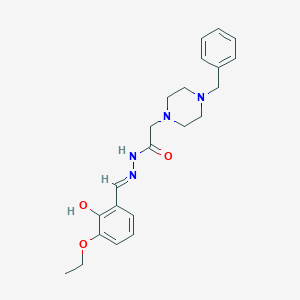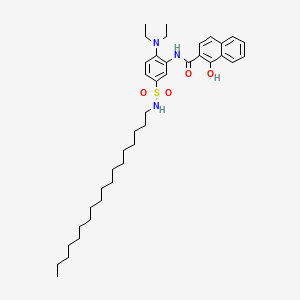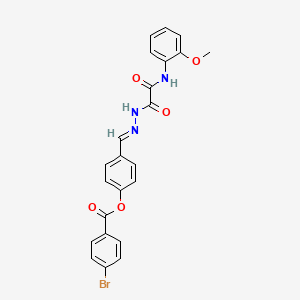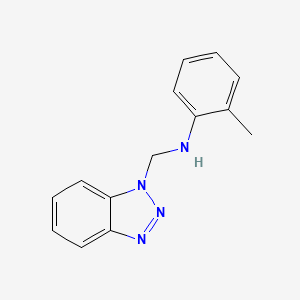
2-(4-Benzyl-1-piperazinyl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring, a benzyl group, and a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Formation of the benzylidene derivative: The acetohydrazide is then reacted with 3-ethoxy-2-hydroxybenzaldehyde under reflux conditions to form the benzylidene derivative.
Formation of the final compound: The benzylidene derivative is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features.
Pharmacology: The compound could be studied for its interactions with biological targets.
Chemical Biology: It may be used as a probe to study biological processes.
Industrial Applications:
作用機序
2-(4-ベンジル-1-ピペラジニル)-N'-(3-エトキシ-2-ヒドロキシベンジリデン)アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、生物学的経路を調節し、さまざまな効果をもたらします。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
- 2-(4-ベンジル-1-ピペラジニル)-N'-(3-メトキシ-2-ヒドロキシベンジリデン)アセトヒドラジド
- 2-(4-ベンジル-1-ピペラジニル)-N'-(3-エトキシ-2-ヒドロキシベンジリデン)プロピオノヒドラジド
独自性
2-(4-ベンジル-1-ピペラジニル)-N'-(3-エトキシ-2-ヒドロキシベンジリデン)アセトヒドラジドは、類似の化合物と比較して、異なる生物学的および化学的特性を付与する可能性のある官能基の組み合わせが独特です。この独自性は、さまざまな研究や工業的用途で活用できます。
特性
分子式 |
C22H28N4O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-6-9-19(22(20)28)15-23-24-21(27)17-26-13-11-25(12-14-26)16-18-7-4-3-5-8-18/h3-10,15,28H,2,11-14,16-17H2,1H3,(H,24,27)/b23-15+ |
InChIキー |
OVNFIPYFMJOKFG-HZHRSRAPSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)




![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)

